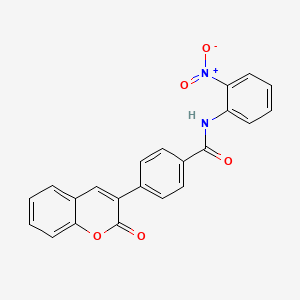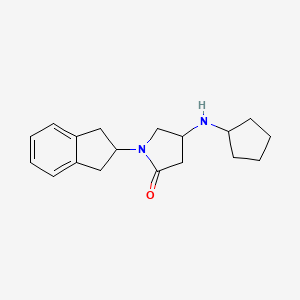methanone](/img/structure/B5975402.png)
[1-(1H-imidazol-2-ylmethyl)-3-piperidinyl](3-isopropoxyphenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1-(1H-imidazol-2-ylmethyl)-3-piperidinyl](3-isopropoxyphenyl)methanone is a chemical compound that has been extensively researched for its potential applications in the field of medicinal chemistry. This compound is known for its ability to selectively bind to certain receptors in the body, which has led to its use in a variety of scientific research applications.
科学研究应用
The [1-(1H-imidazol-2-ylmethyl)-3-piperidinyl](3-isopropoxyphenyl)methanone compound has been extensively researched for its potential applications in the field of medicinal chemistry. One of the primary areas of research has been in the development of new drugs for the treatment of various diseases and conditions.
作用机制
The mechanism of action of [1-(1H-imidazol-2-ylmethyl)-3-piperidinyl](3-isopropoxyphenyl)methanone involves its ability to selectively bind to certain receptors in the body. This binding leads to a cascade of biochemical and physiological effects, which can have a variety of therapeutic applications.
Biochemical and Physiological Effects:
The biochemical and physiological effects of [1-(1H-imidazol-2-ylmethyl)-3-piperidinyl](3-isopropoxyphenyl)methanone are complex and varied. Some of the primary effects include the modulation of neurotransmitter release, the regulation of ion channels, and the activation of certain signaling pathways.
实验室实验的优点和局限性
One of the primary advantages of using [1-(1H-imidazol-2-ylmethyl)-3-piperidinyl](3-isopropoxyphenyl)methanone in lab experiments is its ability to selectively bind to certain receptors in the body. This allows researchers to study the effects of specific receptor activation or inhibition, which can provide valuable insights into the underlying biochemical and physiological processes.
However, there are also limitations to using this compound in lab experiments. One of the primary limitations is the complexity of the synthesis process, which can make it difficult to obtain large quantities of the compound for use in experiments.
未来方向
There are several future directions for research involving [1-(1H-imidazol-2-ylmethyl)-3-piperidinyl](3-isopropoxyphenyl)methanone. Some of the primary areas of focus include:
1. The development of new drugs based on the structure of this compound for the treatment of various diseases and conditions.
2. The study of the underlying biochemical and physiological mechanisms involved in the selective binding of this compound to certain receptors in the body.
3. The exploration of new synthesis methods for the production of this compound, which could lead to increased availability for use in lab experiments and drug development.
4. The investigation of the potential applications of this compound in other fields, such as materials science and nanotechnology.
合成方法
The synthesis of [1-(1H-imidazol-2-ylmethyl)-3-piperidinyl](3-isopropoxyphenyl)methanone is a complex process that involves several steps. The initial step involves the reaction of 3-isopropoxybenzaldehyde with piperidine in the presence of a catalyst. This is followed by the addition of 1H-imidazole-2-carboxaldehyde to the reaction mixture, which is then heated to produce the final product.
属性
IUPAC Name |
[1-(1H-imidazol-2-ylmethyl)piperidin-3-yl]-(3-propan-2-yloxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2/c1-14(2)24-17-7-3-5-15(11-17)19(23)16-6-4-10-22(12-16)13-18-20-8-9-21-18/h3,5,7-9,11,14,16H,4,6,10,12-13H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMTKXTOPPITOQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C(=O)C2CCCN(C2)CC3=NC=CN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(1H-imidazol-2-ylmethyl)-3-piperidinyl](3-isopropoxyphenyl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N,N-diallyl-2-{3-oxo-1-[2-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide](/img/structure/B5975323.png)
![1-(4-chlorophenyl)-N-{[1-(1-cyclohexen-1-ylcarbonyl)-3-piperidinyl]methyl}cyclopropanecarboxamide](/img/structure/B5975329.png)
![N-(tert-butyl)-1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-piperidinecarboxamide](/img/structure/B5975334.png)

![1'-(3-methylphenyl)-3-[3-(4-morpholinyl)-3-oxopropyl]-1,4'-bipiperidine](/img/structure/B5975356.png)
![N-{3-[(2,4-dichlorobenzoyl)amino]phenyl}-5-(4-nitrophenyl)-2-furamide](/img/structure/B5975357.png)
![N,N-diallyl-2-[1-(4-ethoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5975367.png)
![N-{2-oxo-2-[4-oxo-2-(2-pyridinyl)-4,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-7(3H)-yl]ethyl}urea](/img/structure/B5975371.png)
![N'-(2-hydroxy-3-methoxybenzylidene)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B5975384.png)
![N'-[1-(2-hydroxyphenyl)propylidene]-2-naphthalenesulfonohydrazide](/img/structure/B5975385.png)

![N-[(6-oxo-1,6-dihydropyrimidin-4-yl)methyl]-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide](/img/structure/B5975404.png)
![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-[(methylthio)acetyl]-2-piperidinecarboxamide](/img/structure/B5975406.png)
